molecular formula C9H7N3S B3024205 4-(3-Pyridinyl)pyrimidine-2-thiol CAS No. 393516-77-3

4-(3-Pyridinyl)pyrimidine-2-thiol

Cat. No.: B3024205
CAS No.: 393516-77-3
M. Wt: 189.24 g/mol
InChI Key: CGQNGCGHBQHWNP-UHFFFAOYSA-N
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Description

4-(3-Pyridinyl)pyrimidine-2-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings, with a thiol group attached to the pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of 4-(3-Pyridinyl)pyrimidine-2-thiol, also known as 4-(3-Pyridinyl)-2-thiopyrimidine, are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways associated with protein kinases. By inhibiting these enzymes, it disrupts the signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular functions and potentially have therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases. This inhibition can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism . The compound has shown promising anticancer activity, likely due to these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other molecules, pH, temperature, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridinyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridinyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(3-Pyridinyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and pyrimidine rings, along with the thiol group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-pyridin-3-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNGCGHBQHWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984758
Record name 4-(Pyridin-3-yl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66242-82-8
Record name Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066242828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyridin-3-yl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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